molecular formula C23H26N2O2 B7693829 N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide

Cat. No.: B7693829
M. Wt: 362.5 g/mol
InChI Key: NQZJTAPQOZQCOM-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide, also known as DMAPT, is a synthetic compound that has been studied for its potential as an anticancer agent. DMAPT is a derivative of parthenolide, a natural compound found in feverfew plants.

Mechanism of Action

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide exerts its anticancer effects through the inhibition of various signaling pathways, including the NF-κB pathway, which is involved in cell proliferation and survival. This compound also inhibits the STAT3 pathway, which is involved in inflammation and immune response. By inhibiting these pathways, this compound induces apoptosis in cancer cells and prevents their proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and antioxidant effects, as well as the ability to induce apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a potentially safe option for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its efficacy and require the use of organic solvents.

Future Directions

Future research on N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide could focus on its potential as a combination therapy with other anticancer agents, as well as its effects on cancer stem cells. Additionally, further studies could investigate the optimal dosing and administration of this compound for cancer treatment. Finally, research could focus on the development of more soluble forms of this compound for improved efficacy in aqueous solutions.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential as an anticancer agent through its ability to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory and antioxidant effects, as well as minimal toxicity in normal cells. While there are limitations to using this compound in lab experiments, future research could focus on its potential as a combination therapy and its effects on cancer stem cells.

Synthesis Methods

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide can be synthesized through a multi-step process involving the reaction of parthenolide with various reagents. One common method involves the reaction of parthenolide with pivaloyl chloride to form an intermediate, which is then reacted with 2,4-dimethylphenylamine and 2-hydroxy-3-quinolinecarboxaldehyde to form this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for research purposes.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been studied extensively for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory and antioxidant properties. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through the inhibition of various signaling pathways. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-15-10-11-20(16(2)12-15)25(22(27)23(3,4)5)14-18-13-17-8-6-7-9-19(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZJTAPQOZQCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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